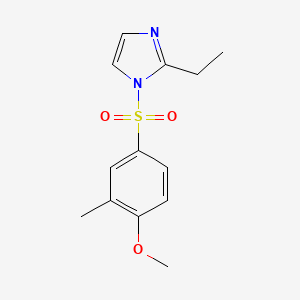

2-ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole

説明

2-Ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole is a sulfonylated imidazole derivative characterized by a 1H-imidazole core substituted with an ethyl group at the 2-position and a sulfonyl-linked 4-methoxy-3-methylphenyl moiety at the 1-position. The sulfonyl group (-SO₂-) enhances electrophilicity and stability, while the methoxy and methyl substituents on the aryl ring influence solubility and steric interactions.

特性

IUPAC Name |

2-ethyl-1-(4-methoxy-3-methylphenyl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-4-13-14-7-8-15(13)19(16,17)11-5-6-12(18-3)10(2)9-11/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPCQBJWLDEYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl halides under basic conditions.

Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions using sulfonyl chlorides.

Methoxy-Methylphenyl Substitution: The final step involves the substitution of the phenyl ring with a methoxy and methyl group, typically achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

化学反応の分析

Types of Reactions

2-Ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing the original substituents.

科学的研究の応用

2-Ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity to produce physiological effects.

Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Aryl Sulfonyl Group Variations

- 2-Ethyl-1-[(4-Iodophenyl)Sulfonyl]-1H-Imidazole (): Replacing the methoxy-3-methylphenyl group with a 4-iodophenyl group introduces a heavy halogen. This difference may also alter binding affinities in biological systems .

- 2-(((4-(2-Methoxyphenoxy)-3-Methylpyridin-2-yl)Methyl)Sulfinyl)-1H-Benzo[d]Imidazole (): This analog features a sulfinyl (-SO-) group instead of sulfonyl (-SO₂-), reducing oxidation state and electrophilicity. The pyridine ring introduces aromatic nitrogen, which may enhance hydrogen bonding. The target compound’s sulfonyl group likely offers greater thermal stability and resistance to reduction .

Imidazole Core Modifications

- 2-(4-Fluorophenyl)-1H-Benzo[d]Imidazole (): Lacking a sulfonyl group, this compound demonstrates how halogenation (fluorine) at the aryl position affects lipophilicity. Fluorine’s electronegativity increases metabolic stability but may reduce solubility compared to the target’s methoxy group.

1-(4-Methoxyphenyl)-4,5-Dihydro-1H-Imidazol-2-Amine () :

The dihydroimidazole (imidazoline) core here is partially saturated, increasing flexibility. The 4-methoxyphenyl group mirrors the target’s aryl substituent, but the amine group at the 2-position introduces basicity, contrasting with the sulfonyl group’s acidity .

Structural and Spectroscopic Characterization

While crystallographic data for the target compound are absent in the evidence, related imidazoles (e.g., ) were characterized via:

Comparative Data Table

生物活性

2-Ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole, a compound with the CAS number 457961-39-6, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 252.28 g/mol. The compound features an imidazole ring substituted with a sulfonyl group linked to a methoxy-methylphenyl moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that imidazole derivatives, including this compound, exhibit significant antitumor properties. One particular study focused on a related compound (referred to as 4f) demonstrated outstanding antiproliferative activity against various cancer cell lines, showing potency superior to established chemotherapeutic agents such as 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

The mechanism by which these compounds exert their antitumor effects appears to involve the induction of apoptosis in cancer cells. The study showed that treatment with compound 4f led to increased expression of pro-apoptotic protein Bax and decreased expression of anti-apoptotic protein Bcl-2, indicating a shift towards apoptosis in HeLa cells .

Antimicrobial Activity

In addition to antitumor effects, compounds in the imidazole class have also been evaluated for antimicrobial properties. A related study highlighted imidazole derivatives' effectiveness against various pathogens, demonstrating minimum inhibitory concentrations (MIC) that suggest potential as antimicrobial agents . The specific antimicrobial profile of this compound remains to be fully characterized but aligns with emerging data on similar compounds.

Table 1: Antitumor Activity Comparison

| Compound | IC50 (µM) | Selectivity Index (Normal/Tumor Cells) |

|---|---|---|

| 4f | 3.24 | 23–46 |

| 5-FU | 74.69 | N/A |

| MTX | 42.88 | N/A |

Table 2: Antimicrobial Activity Overview

| Compound | Pathogen Tested | MIC (µg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 7b | Staphylococcus epidermidis | 0.25 |

Case Study: Apoptosis Induction by Compound 4f

In vitro studies using HeLa cells demonstrated that treatment with compound 4f resulted in a significant increase in apoptosis rates compared to controls. Specifically, Hoechst/PI staining revealed a 68.2% apoptosis rate at a concentration of 3.24 µM after 24 hours, outperforming the control agent, 5-FU, which induced a rate of only 39.6% .

Case Study: Antimicrobial Efficacy

Another study on imidazole derivatives indicated that certain compounds displayed potent antibacterial activity against common pathogens such as Staphylococcus aureus. The derivatives exhibited significant inhibition zones and low MIC values, suggesting their potential utility in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。